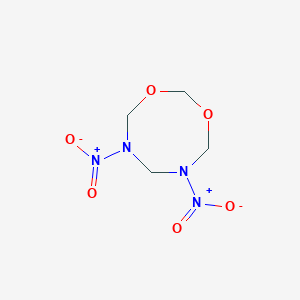![molecular formula C17H14F3N3S B14254416 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-79-1](/img/structure/B14254416.png)
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. The starting materials may include 3-methylphenyl derivatives, 2,2,2-trifluoroethyl compounds, and thiazole precursors. Common synthetic routes may involve:
Step 1: Formation of the thiazole ring through cyclization reactions.
Step 2: Introduction of the pyridine ring via coupling reactions.
Step 3: Functionalization of the thiazole and pyridine rings to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Use of catalysts: to improve reaction efficiency and yield.
Purification techniques: such as crystallization, distillation, and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
作用機序
The mechanism of action of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine would depend on its specific interactions with molecular targets. Possible mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Influencing cellular processes.
類似化合物との比較
Similar Compounds
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine: can be compared to other thiazole derivatives with similar structures.
Examples: Thiazole-based drugs, other trifluoroethyl-substituted compounds.
Uniqueness
Unique structural features: The combination of the thiazole, pyridine, and trifluoroethyl groups.
Potential for unique biological activity: Due to its distinct structure.
This outline provides a comprehensive overview of the compound and its potential applications
特性
CAS番号 |
365428-79-1 |
|---|---|
分子式 |
C17H14F3N3S |
分子量 |
349.4 g/mol |
IUPAC名 |
4-[4-(3-methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H14F3N3S/c1-10-3-2-4-11(7-10)15-16(12-5-6-22-13(21)8-12)24-14(23-15)9-17(18,19)20/h2-8H,9H2,1H3,(H2,21,22) |
InChIキー |
JAKBLWXGTKRPCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)CC(F)(F)F)C3=CC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
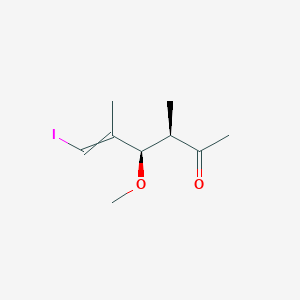
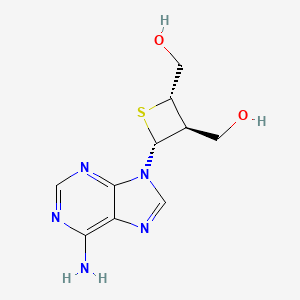

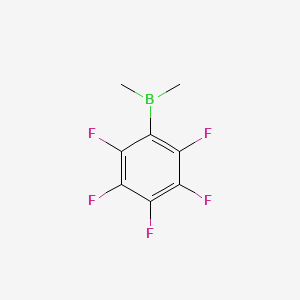
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
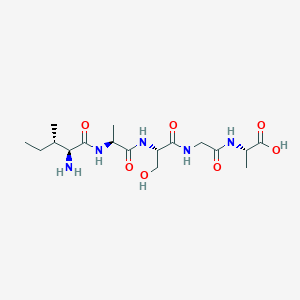

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
